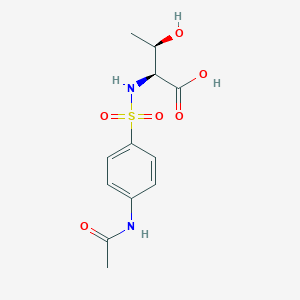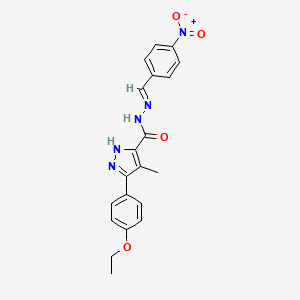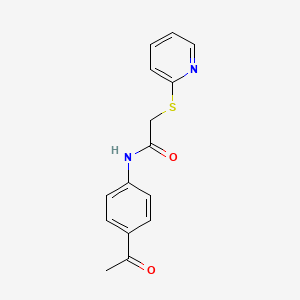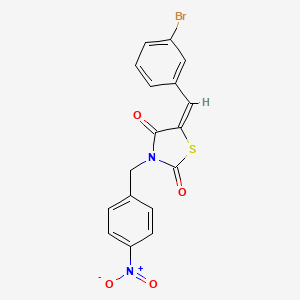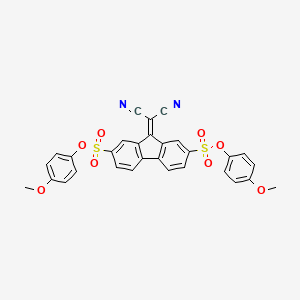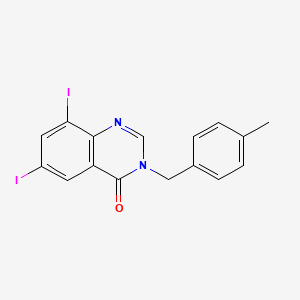![molecular formula C12H11Cl6NO2 B11991922 N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide](/img/structure/B11991922.png)
N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide is a synthetic organic compound with the molecular formula C12H11Cl6NO2. It is characterized by the presence of multiple chlorine atoms, which contribute to its unique chemical properties. This compound is often used in scientific research due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide typically involves the reaction of 2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethanol with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Aplicaciones Científicas De Investigación
N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chlorine atoms can form strong interactions with these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(2,4,6-trichlorophenoxy)ethyl]propylamine: A structurally similar compound with different alkyl chain length.
Ethyl N-[2,2,2-trichloro-1-(2,4,5-trichlorophenoxy)ethyl]carbamate: Another related compound with a carbamate functional group.
Uniqueness
N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide is unique due to its specific combination of chlorine atoms and butanamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C12H11Cl6NO2 |
|---|---|
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide |
InChI |
InChI=1S/C12H11Cl6NO2/c1-2-3-9(20)19-11(12(16,17)18)21-10-7(14)4-6(13)5-8(10)15/h4-5,11H,2-3H2,1H3,(H,19,20) |
Clave InChI |
JEASQKPSQCMBME-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC(C(Cl)(Cl)Cl)OC1=C(C=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide](/img/structure/B11991846.png)
![Ethyl 3-(3-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11991851.png)
![2-amino-4-(2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11991863.png)
